molecular formula C5H4Cl2N2 B1592385 2-Chloro-4-(chloromethyl)pyrimidine CAS No. 944902-31-2

2-Chloro-4-(chloromethyl)pyrimidine

Cat. No. B1592385
M. Wt: 163 g/mol
InChI Key: HNHVCSCFJSKSQK-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)pyrimidine is a synthetic intermediate useful for pharmaceutical synthesis . It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .


Synthesis Analysis

The synthesis of 2-Chloro-4-(chloromethyl)pyrimidine involves several steps. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(chloromethyl)pyrimidine is C5H4Cl2N2 . The InChI code is 1S/C5H4Cl2N2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2 .


Chemical Reactions Analysis

2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . It also participates in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes .


Physical And Chemical Properties Analysis

2-Chloro-4-(chloromethyl)pyrimidine is a pale yellow to colorless oil . Its molecular weight is 163 g/mol .

Scientific Research Applications

1. Palladium-Catalyzed Hiyama Cross-Couplings

  • Application Summary: 2-Chloro pyrimidines are used in the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings . This procedure shows good functional group tolerance, and the electronic and steric effects of 2-chloro pyrimidines seem to be negligible for the transformation .
  • Methods of Application: The Hiyama reaction involves the use of 2-chloro pyrimidines with electron-donating or electron-withdrawing groups as novel electrophile partners. They are coupled well with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF, providing desired products in good to excellent yields .
  • Results: The procedure provides an efficient synthesis of C2-aryl pyrimidine derivatives .

2. Anti-Inflammatory Activities of Pyrimidines

  • Application Summary: Pyrimidines, including 2-Chloro-4-(chloromethyl)pyrimidine, display a range of pharmacological effects including anti-inflammatory activities .
  • Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Synthesis of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 2-Chloro-4-(chloromethyl)pyrimidine, are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Methods of Application: The synthesis of TFMP derivatives involves the use of 2-Chloro-4-(chloromethyl)pyrimidine as an intermediate .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

4. Synthesis of Functionally Vital Pyrimidines

  • Application Summary: 2-Chloro-4-(chloromethyl)pyrimidine is used in the synthesis of functionally vital pyrimidines .
  • Methods of Application: The synthesis involves 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
  • Results: This method provides an effective and smooth synthesis of functionally vital pyrimidines .

5. Synthesis of 2,3-Dichloro-5-(Trichloromethyl)pyridine

  • Application Summary: 2-Chloro-5-(chloromethyl)pyrimidine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
  • Methods of Application: The synthesis involves the chlorination of 2-Chloro-5-(chloromethyl)pyrimidine under liquid-phase conditions .
  • Results: The process results in the production of 2,3-dichloro-5-(trichloromethyl)pyridine, which is an important intermediate in various chemical reactions .

6. Synthesis of 4-Hydroxy- and 2,4-Dihydroxy-5-(β-Hydroxyethyl)pyrimidine Derivatives

  • Application Summary: The chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, which can be synthesized using 2-Chloro-4-(chloromethyl)pyrimidine, have been investigated .
  • Methods of Application: The synthesis involves the use of 2-Chloro-4-(chloromethyl)pyrimidine as an intermediate .
  • Results: The process results in the production of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Pyrimidines, including 2-Chloro-4-(chloromethyl)pyrimidine, are known to exist in numerous natural and synthetic forms. They display a range of pharmacological effects and are useful in various fields including pharmaceuticals. Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-chloro-4-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHVCSCFJSKSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617061
Record name 2-Chloro-4-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(chloromethyl)pyrimidine

CAS RN

944902-31-2
Record name 2-Chloro-4-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(chloromethyl)pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mixture of 2-Chloro-4-methyl-pyrimidine (51) (6.48 g, 50 mmol), N-chloro succinimide (8.0 g, 60 mmol), and benzoyl peroxide (2.42 g, 10 mmol) in carbon tetrachloride (100 ml) was refluxed for 22 hr. After cooling to room temperature, the mixture was filtered and the filtrate was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, ether:hexane (1:2)) to afford 3.3 g (40%). 1H NMR (200 MHz, CDCl3) δ: 4.57 (2H, s), 7.50 (1H, d, J=5.2 Hz), 8.65 (1H, d, J=5.2 Hz).
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Czako, JR Marszalek, JP Burke… - Journal of medicinal …, 2020 - ACS Publications
Tumor-associated macrophages (TAMs) have a significant presence in the tumor stroma across multiple human malignancies and are believed to be beneficial to tumor growth. …
Number of citations: 13 pubs.acs.org
PJMEDF Alessia - i.moscow
The present invention relates to compounds and methods which may be useful as inhibitors of HIF pathway activity for the treatment or prevention of cancer and other hypoxia-mediated …
Number of citations: 0 i.moscow

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